molecular formula C8H13NS2 B175339 2-(3-Methylbut-2-enylsulfanyl)-4,5-dihydro-1,3-thiazole CAS No. 103483-02-9

2-(3-Methylbut-2-enylsulfanyl)-4,5-dihydro-1,3-thiazole

Cat. No. B175339
M. Wt: 187.3 g/mol
InChI Key: DBYNXQYRYJJCPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method . The 3-methylbut-2-enylsulfanyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring and the 3-methylbut-2-enylsulfanyl group. The exact structure would need to be determined through spectroscopic techniques such as NMR .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the thiazole ring and the 3-methylbut-2-enylsulfanyl group. The thiazole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures. Without specific information, it’s difficult to predict the exact safety profile .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, if it shows promising biological activity, it could be studied as a potential drug candidate .

properties

IUPAC Name

2-(3-methylbut-2-enylsulfanyl)-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS2/c1-7(2)3-5-10-8-9-4-6-11-8/h3H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYNXQYRYJJCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSC1=NCCS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole

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